Phyllostin

Description

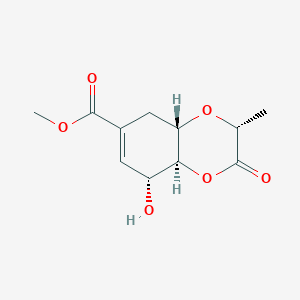

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O6 |

|---|---|

Molecular Weight |

242.22 g/mol |

IUPAC Name |

methyl (2R,4aS,5R,8aS)-5-hydroxy-2-methyl-3-oxo-4a,5,8,8a-tetrahydro-1,4-benzodioxine-7-carboxylate |

InChI |

InChI=1S/C11H14O6/c1-5-10(13)17-9-7(12)3-6(11(14)15-2)4-8(9)16-5/h3,5,7-9,12H,4H2,1-2H3/t5-,7-,8+,9+/m1/s1 |

InChI Key |

YRHWCZIEBATYGC-ZLNHGNLKSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@@H](O1)CC(=C[C@H]2O)C(=O)OC |

Canonical SMILES |

CC1C(=O)OC2C(O1)CC(=CC2O)C(=O)OC |

Synonyms |

phyllostin |

Origin of Product |

United States |

Natural Occurrence and Mycological Sources of Phyllostin

Isolation from Filamentous Fungi

Research into the natural sources of Phyllostin has primarily focused on its isolation from cultures of filamentous fungi. These microorganisms are cultivated in laboratory settings on suitable growth media, and the resulting biomass or culture filtrate is then subjected to extraction and purification processes to isolate the compound. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the characterization and identification of this compound. acs.orgnih.gov

Phyllosticta Species: Primary Producers

The genus Phyllosticta is a significant source of diverse bioactive secondary metabolites, and certain species within this genus are recognized as primary producers of this compound. researchgate.net These fungi are often plant pathogens, and their metabolic products are of interest for their potential biological activities.

Phyllosticta cirsii, a fungal pathogen being investigated as a potential mycoherbicide for the control of the noxious weed Cirsium arvense (Canada thistle), is a well-documented producer of this compound. acs.orgnih.gov When grown in liquid cultures, P. cirsii synthesizes a range of phytotoxic metabolites. Along with other compounds like phyllostoxin (B1262741) and phyllostictines A-D, this compound has been successfully isolated from the organic extract of these cultures. acs.orgnih.gov The characterization of this compound from this source confirmed its structure as a new pentasubstituted hexahydrobenzodioxine carboxylic acid methyl ester. acs.orgnih.gov

Table 1: Metabolites from Phyllosticta cirsii

| Compound Name | Chemical Class | Reference |

|---|---|---|

| This compound | Hexahydrobenzodioxine carboxylic acid methyl ester | acs.orgnih.gov |

| Phyllostoxin | Bicyclo-octatrienyl acetic acid ester | acs.orgnih.gov |

| Phyllostictine A | Oxazatricycloalkenone | cnr.it |

| Phyllostictine B | Oxazatricycloalkenone | |

| Phyllostictine C | Oxazatricycloalkenone |

Phyllosticta capitalensis is a cosmopolitan fungus known to exist as both an endophyte and a saprobe on a wide variety of host plants. knaw.nlresearchgate.netwur.nl While this species is a known producer of various bioactive compounds, including Guignardone A and cyclic dipeptides, current scientific literature does not explicitly report the isolation of this compound from Phyllosticta capitalensis. figshare.com Further research is required to determine if this species also produces this compound.

Other Genera: Secondary or Endophytic Associations

Beyond the primary producers in the Phyllosticta genus, this compound has also been identified from fungi in other genera, often found in endophytic relationships with plants. Endophytes are organisms that live within a plant for at least part of their life cycle without causing apparent disease.

The genus Penicillium is well-known for its production of a vast array of secondary metabolites, including the historically significant antibiotic penicillin, produced by species like Penicillium chrysogenum and Penicillium griseofulvum. nih.govresearchgate.net However, a review of the available scientific literature does not indicate that Penicillium urticae is a source of this compound.

The endophytic fungus Diaporthe miriciae, isolated from the plant Cyperus iria, has been identified as a source of this compound. nih.gov In a study investigating the chemical constituents of this fungus, this compound and its derivative, phyllostine (B152132) acetate, were extracted. nih.gov These cyclohexeneoxidedione derivatives demonstrated potent antifeedant activities against Plutella xylostella (diamondback moth larvae). nih.gov

Table 2: Fungal Sources of this compound and Related Compounds

| Fungal Species | Association | Isolated Compounds | Host/Substrate | Reference |

|---|---|---|---|---|

| Phyllosticta cirsii | Plant Pathogen | This compound, Phyllostoxin | Cirsium arvense | acs.orgnih.gov |

Habitat and Ecological Niches of this compound-Producing Organisms

The fungi that produce this compound occupy diverse ecological niches, often in close association with plants. knaw.nlredalyc.org These associations can range from mutualistic endophytic relationships to pathogenic interactions. redalyc.orgnih.gov The lifestyle of the fungus plays a significant role in its life cycle, distribution, and the production of secondary metabolites like this compound.

Endophytic Lifestyles and Host Plant Relationships

Many this compound-producing fungi, such as certain strains of Phyllosticta, live as endophytes. redalyc.orgnih.gov Endophytic fungi reside within the tissues of living plants without causing any apparent harm to their host. nih.govnih.gov This symbiotic relationship can be beneficial for the host plant, as the endophyte may produce compounds that protect the plant from herbivores and pathogens. nih.gov In return, the plant provides a protected environment and nutrients for the fungus. nih.gov

Phyllosticta capitalensis, for instance, is a common endophytic species found in a wide range of host plants. redalyc.orgresearchgate.net The ability of endophytic fungi to produce a diverse array of bioactive compounds is of significant interest, as these compounds may have applications in medicine and agriculture. redalyc.orgnih.gov The specific host plant can also influence the types of secondary metabolites produced by the endophytic fungus. nih.gov

Phytopathogenic Contexts

In addition to their role as endophytes, some this compound-producing fungi are known phytopathogens, causing diseases in various plants. knaw.nlredalyc.orgacs.org These fungi can infect different parts of the plant, including leaves, leading to symptoms such as leaf spots. knaw.nl The production of phytotoxic metabolites is a key mechanism by which these pathogens cause disease. acs.org

Phyllosticta cirsii, the source from which this compound was notably isolated, is a pathogen of Cirsium arvense. acs.orgnih.gov It causes necrosis on the leaves of this plant, and this pathogenic activity is attributed to the production of various phytotoxins. acs.org While this compound itself did not show high phytotoxicity in assays on punctured C. arvense leaves, its co-occurrence with other highly toxic compounds like phyllostoxin suggests a complex chemical arsenal (B13267) produced by the fungus to facilitate its pathogenic lifestyle. acs.orgnih.gov The study of these phytopathogenic interactions is crucial for understanding plant diseases and for developing potential biocontrol agents. acs.orgacs.org

The following table summarizes the ecological roles of selected this compound-producing fungi and their associated host plants.

| Fungal Species | Ecological Role | Host Plant(s) | Disease/Symptom | Reference |

| Phyllosticta cirsii | Phytopathogen | Cirsium arvense | Leaf necrosis | acs.orgnih.gov |

| Phyllosticta sp. | Phytopathogen | Curcumis sativus | Leaf spots | knaw.nl |

| Phyllosticta capitalensis | Endophyte/Pathogen | Wide range of hosts | Often asymptomatic, can be associated with lesions | redalyc.orgresearchgate.net |

Elucidation of Phyllostin Biosynthetic Pathways

Role of Phyllostin as an Intermediate in Patulin (B190374) Biosynthesis

This compound is recognized as a key intermediate in the multi-step process that leads to the formation of patulin. core.ac.ukresearchgate.net Specifically, it is positioned relatively late in the pathway, following the formation of isoepoxydon (B1201817) and preceding the formation of neopatulin (B138621) and E-ascladiol. researchgate.netresearchgate.net

Identification within the Polyketide Pathway

Patulin is classified as a polyketide, originating from the condensation of acetyl-CoA and malonyl-CoA units. wikipedia.orgontosight.airesearchgate.net The initial step in patulin biosynthesis involves the formation of 6-methylsalicylic acid (6MSA) from one molecule of acetyl-CoA and three molecules of malonyl-CoA. mdpi.comnih.govresearchgate.netresearchgate.net This reaction is catalyzed by 6-methylsalicylic acid synthase, a multifunctional enzyme characteristic of polyketide synthesis. mdpi.comnih.govresearchgate.netresearchgate.net this compound is subsequently formed through a series of modifications of the polyketide backbone, placing it firmly within this biosynthetic route. core.ac.uk

Characterization of Enzymatic Transformations Preceding this compound

The steps leading up to the formation of this compound involve several distinct enzymatic activities that modify the initial polyketide product. mdpi.comresearchgate.net

The biosynthesis begins with 6-methylsalicylic acid synthase (6MSAS), which catalyzes the formation of 6MSA. mdpi.comnih.govresearchgate.netresearchgate.net This enzyme is a large homotetramer with multiple catalytic domains, including acetyl and malonyl transferase, ketoacyl synthase, ketoreductase, and dehydratase activities. mdpi.comresearchgate.netscispace.com Following the formation of 6MSA, the enzyme 6-methylsalicylic acid decarboxylase (PatG) catalyzes the decarboxylation of 6MSA to produce m-cresol (B1676322). mdpi.comresearchgate.netuniprot.orguniprot.orgnih.gov This reaction represents an early committed step after the initial polyketide synthesis. researchgate.netuniprot.orguniprot.org

Here is a table summarizing the initial enzymatic steps:

| Enzyme | Substrate | Product |

| 6-Methylsalicylic Acid Synthase | Acetyl-CoA, Malonyl-CoA | 6-Methylsalicylic Acid |

| 6-Methylsalicylic Acid Decarboxylase (PatG) | 6-Methylsalicylic Acid | m-cresol |

Further transformations involve hydroxylation and dehydrogenation reactions. m-cresol is converted to m-hydroxybenzyl alcohol. mdpi.comresearchgate.netnih.gov This step is catalyzed by a cytochrome P450 enzyme, such as CYP619C3 (PatH) in Aspergillus clavatus. mdpi.comnih.gov Subsequently, m-hydroxybenzyl alcohol is hydroxylated to gentisyl alcohol. mdpi.comnih.govnih.gov This reaction is catalyzed by another cytochrome P450 enzyme, CYP619C2 (PatI). mdpi.comnih.gov Studies have characterized the ring hydroxylation of m-hydroxybenzyl alcohol to gentisyl alcohol, noting the requirement for NADPH and molecular oxygen, and suggesting involvement of cytochrome P450. mdpi.comnih.gov While m-hydroxybenzyl alcohol dehydrogenase activity has been noted in the conversion of m-hydroxybenzyl alcohol, the pathway primarily proceeds through hydroxylation to gentisyl alcohol. mdpi.comresearchgate.netnih.gov

Here is a table summarizing these enzymatic steps:

| Enzyme | Substrate | Product | Notes |

| m-cresol methyl hydroxylase (PatH/CYP619C3) | m-cresol | m-hydroxybenzyl alcohol | Requires NADPH and O2; Cytochrome P450 |

| m-hydroxybenzyl alcohol hydroxylase (PatI/CYP619C2) | m-hydroxybenzyl alcohol | gentisyl alcohol | Requires NADPH and O2; Cytochrome P450 |

| m-hydroxybenzyl alcohol dehydrogenase | m-hydroxybenzyl alcohol | m-hydroxybenzaldehyde | Alternative/side reaction pathway |

Following the formation of gentisyl alcohol and subsequent steps leading to isoepoxydon, this compound is formed through the action of isoepoxydon dehydrogenase (IDH), also known as PatN. mdpi.comcore.ac.ukresearchgate.netresearchgate.netuniprot.org This enzyme catalyzes the conversion of isoepoxydon to this compound. core.ac.ukresearchgate.netresearchgate.netuniprot.org The idh gene encoding this enzyme has been identified and studied in various patulin-producing fungi, including Penicillium griseofulvum and Aspergillus clavatus. mdpi.comcore.ac.ukresearchgate.netresearchgate.net The conversion of isoepoxydon to this compound mediated by IDH is considered a unique and relatively late step in the patulin biosynthetic pathway. core.ac.uk

Here is a table summarizing the role of Isoepoxydon Dehydrogenase:

| Enzyme | Substrate | Product |

| Isoepoxydon Dehydrogenase (IDH/PatN) | Isoepoxydon | This compound |

Regulatory Mechanisms of Biosynthesis

The biosynthesis of patulin, including the production of intermediates like this compound, is subject to various regulatory mechanisms in fungi. The expression of genes encoding the enzymes involved in the pathway is influenced by environmental conditions, nutrient availability, and fungal growth stage. ontosight.ainih.govunios.hr

Nutrient nitrogen levels in the culture medium have been shown to affect the timing of expression of patulin pathway enzymes, such as m-hydroxybenzyl alcohol dehydrogenase. mdpi.comnih.gov Resuspension of mycelium in a nitrogen-free glucose solution can induce the pathway enzymes and patulin production. mdpi.comnih.gov Manganese has also been identified as an essential requirement for patulin biosynthesis, influencing the coordinated appearance of pathway enzymes at the transcriptional level. mdpi.com

Transcriptional regulation plays a significant role, involving pathway-specific transcription factors and global regulatory factors. ontosight.ainih.govresearchgate.net For instance, the patL gene is suggested to encode a specific transcription factor for the patulin biosynthetic pathway. uniprot.orgresearchgate.netmdpi.com Additionally, velvet family proteins, such as VeA, VelB, and VelC, are involved in regulating patulin biosynthesis. nih.govresearchgate.net Subcellular compartmentalization of the enzymes involved in the pathway also contributes to spatial control of patulin biosynthesis. nih.gov

The expression of specific genes, such as patG (encoding 6-methylsalicylic acid decarboxylase) and idh (encoding isoepoxydon dehydrogenase), has been shown to correlate with patulin production and is subject to regulation by factors like nutrient levels (e.g., sucrose), pH, and natural phenols. uniprot.orgnih.gov G protein signaling pathways have also been reported to positively regulate patulin production by modulating gene expression of biosynthesis genes. mdpi.com

Genetic Basis of Pathway Control

The production of secondary metabolites in fungi is under genetic control, often involving biosynthetic gene clusters (BGCs). nih.govacs.org These clusters contain genes encoding the enzymes required for the synthesis of a specific compound, as well as regulatory elements. While specific genes directly controlling this compound biosynthesis have not been extensively detailed in the provided search results, the principle of genetic control over fungal secondary metabolism is well-established. Studies on other fungal metabolites, such as patulin and phosphinothricin (B1261767) tripeptide (PTT), demonstrate that structural genes determine the enzymes involved, and regulatory genes control the rate of synthesis. nih.govpsu.edu The virulence of plant pathogens, which often produce phytotoxins like this compound, can be linked to their capacity to synthesize these compounds, implying a genetic basis for toxin production. core.ac.uk Research into related compounds like scytolide, also produced by Phyllosticta cirsii, has involved searching for homologous genes, such as those related to the pentafunctional aromatic polypeptide (AROM), to identify potential BGC candidates. uni-hannover.de This suggests that similar genomic approaches would be valuable in understanding the genetic control of this compound biosynthesis.

Environmental and Physiological Modulators of Production

The production of fungal secondary metabolites, including phytotoxins like this compound, is significantly influenced by environmental and physiological factors. unina.itresearchgate.net These factors can affect the quantity and even the type of metabolites produced. Key modulators include the composition and acidity of the culture medium, as well as the duration and conditions of culturing. core.ac.ukunina.it Different strains of the same fungal species can exhibit considerable variation in their capacity for phytotoxin production. unina.it Environmental stresses such as temperature extremes, salinity, and drought can impact the biosynthesis and accumulation of secondary metabolites in plants, and similar influences are observed in fungal systems. researchgate.net The availability of specific nutrients, such as manganese sulfate (B86663) (MnSO4) and zinc sulfate (ZnSO4), has been shown to stimulate the production of phytotoxins in some fungal species. researchgate.net Light conditions can also play a role in the biosynthesis of certain secondary metabolites, as seen in the regulation of flavonoid production in plants. frontiersin.orgnih.gov The age and physiological condition of the host plant can also influence the diversity and isolation frequency of endophytic fungi, which are producers of compounds like this compound. nih.gov

Understanding these environmental and physiological factors is crucial for optimizing the production of this compound in laboratory or industrial settings. The variable herbicidal potential of fungal metabolites produced in different growth media highlights the sensitivity of these biosynthetic pathways to external conditions. researchgate.net

Stereochemical Analysis and Absolute Configuration Determination of Phyllostin

Advanced Chiroptical Spectroscopic Methodologies

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, has been instrumental in determining the absolute configuration of Phyllostin. A concerted application of Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) spectroscopy, coupled with computational analysis, has provided a definitive assignment of its stereochemistry. The naturally occurring enantiomer of this compound has been identified as (-)-Phyllostin.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The experimental ORD spectrum of (-)-Phyllostin was compared with a theoretically calculated spectrum. The satisfactory agreement between the trend and sign of the experimental and calculated ORD curves supported the assignment of the absolute configuration. This comparative analysis was a key step in the stereochemical elucidation of this compound.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique has been pivotal in assigning the absolute configuration of (-)-Phyllostin. The experimental ECD spectrum of naturally occurring (-)-Phyllostin was recorded and compared with the Boltzmann-averaged theoretical spectrum calculated for the (3S,4aR,8S,8aR) configuration.

The calculated ECD spectrum for this configuration showed three significant electronic transitions. The comparison revealed a satisfactory match with the experimental spectrum, accurately reproducing the sign and intensity of the observed Cotton effects. This strong correlation between the experimental and calculated ECD spectra provided compelling evidence for the (3S,4aR,8S,8aR) absolute configuration of natural (-)-Phyllostin.

Table 1: Comparison of Experimental and Calculated ECD Spectral Data for (-)-Phyllostin

| Feature | Experimental ECD | Calculated ECD for (3S,4aR,8S,8aR)-Phyllostin |

| Cotton Effect 1 | Positive | Positive (at 242 nm, attributed to an n → π* transition of the α,β-unsaturated ester) |

| Cotton Effect 2 | Negative | Negative (at 225 nm, attributed to an n → π* transition of the saturated lactone) |

| Cotton Effect 3 | Not observed | Negative (at 210 nm, attributed to a π → π* transition of the unsaturated ester) |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a molecule. VCD provides detailed information about the stereochemical structure in solution. For this compound, the comparison between the experimental VCD spectrum and the computationally predicted spectrum for the (3S,4aR,8S,8aR) configuration served as a further, independent verification of its absolute stereochemistry. The congruence between the signs and relative intensities of the major VCD bands in both spectra solidified the assignment of the absolute configuration.

X-ray Crystallographic Analysis for Stereochemical Assignment

While a complete single-crystal X-ray diffraction analysis for the primary purpose of determining the absolute configuration of this compound has not been reported, X-ray analysis was crucial in establishing its relative configuration. The spatial arrangement of the atoms relative to each other was determined to be (3R,4aS,8R,8aS). This information was a vital prerequisite for the subsequent quantum chemical calculations, as it significantly narrowed down the possible stereoisomers to be considered for chiroptical analysis.

Quantum Chemical Calculations for Chiroptical Data Interpretation

Quantum chemical calculations are an indispensable tool for interpreting experimental chiroptical spectra and assigning the absolute configuration of complex molecules like this compound. The process involves several key steps:

Conformational Analysis : A thorough search for all possible stable conformations of the molecule is performed using molecular mechanics methods.

Geometry Optimization : The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).

Calculation of Chiroptical Properties : For each optimized conformer, the ORD, ECD, and VCD spectra are calculated using time-dependent DFT (TDDFT).

Boltzmann Averaging : The calculated spectra for all conformations are then averaged based on their relative Boltzmann populations to generate a final theoretical spectrum.

This theoretical spectrum is then compared with the experimental spectrum. A high degree of similarity between the two allows for a confident assignment of the absolute configuration. In the case of this compound, the computational prediction of its ORD, ECD, and VCD spectra allowed for the unambiguous assignment of the (3S,4aR,8S,8aR) absolute configuration to the naturally occurring (-)-enantiomer nih.gov.

Synthetic Strategies for Phyllostin and Analogues

Total Synthesis Approaches to Structurally Related Natural Products

Total synthesis efforts toward structurally related natural products often provide valuable insights and methodologies applicable to the synthesis of phyllostin. These approaches frequently involve the construction of complex polyketide chains and cyclic systems with precise control over stereochemistry. Reviews on the total synthesis of polyketide-derived bioactive natural products highlight various strategies employed for constructing diverse structural classes, including lactone-fused polycyclic compounds and acyclic polyketides. nih.govresearchgate.net

The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials for the synthesis of more complex molecules. nih.goviupac.orgresearchgate.net This approach leverages the existing stereochemistry of the starting material, reducing the need for de novo asymmetric synthesis in the early stages. Chiral pool precursors, such as amino acids, terpenes, and carbohydrates, have been widely employed in the synthesis of various natural products. nih.goviupac.orgresearchgate.net For polyketides, chiral pool molecules can serve as building blocks that are transformed through a series of chemical reactions to construct the desired carbon skeleton with the correct absolute and relative configurations. iupac.orgresearchgate.net Examples include the use of chiral glycols and terpene-derived materials as starting points for constructing complex natural product scaffolds. iupac.orgnih.gov

Chemo-enzymatic synthesis combines the power of chemical transformations with the high selectivity and efficiency of enzymatic reactions. nih.govresearchgate.netbeilstein-journals.orgmdpi.com This integrated approach offers advantages in constructing complex molecules, particularly those with multiple chiral centers, like polyketides. researchgate.netbeilstein-journals.orgmdpi.com Enzymes, such as polyketide synthases (PKSs) and tailoring enzymes, play a crucial role in the biosynthesis of polyketides, controlling chain elongation, reduction, and cyclization steps with remarkable precision. researchgate.netbeilstein-journals.orgmdpi.combeilstein-journals.org Chemo-enzymatic strategies can involve using enzymes to perform specific steps within a synthetic sequence or utilizing engineered microbial systems to produce complex intermediates or final products. beilstein-journals.orgmdpi.combiorxiv.org Recent advances in chemo-enzymatic synthesis of polyketides include the use of thioesterase domains for macrocyclization and the development of enzymatic cascades for complex transformations. beilstein-journals.orgbeilstein-journals.org

Molecular Mechanisms of Action and Biological Interaction Profiles of Phyllostin

Interaction with Cellular Components and Signaling Pathways

The biological activity of Phyllostin is linked to its ability to interact with cellular components and modulate signaling pathways. While detailed studies on this compound's specific interactions are ongoing, research into similar bioactive fungal metabolites provides context for potential mechanisms.

Modulation of Intracellular Regulatory Cascades

Fungal metabolites are known to influence intracellular regulatory cascades in various organisms. For instance, some mycotoxins can impact calcium ion concentration within cells, leading to decreased ATP content and triggering calcium-dependent apoptosis pathways. mdpi.com Other fungal compounds can suppress insect immunity by inhibiting pathways like the prophenol oxidase cascade. mdpi.com While direct evidence for this compound's specific effects on these cascades is still being explored, its classification as a bioactive fungal metabolite suggests potential interactions with similar fundamental cellular processes. The modulation of intracellular pathways is a common strategy employed by natural compounds to exert biological effects, including toxicity or signaling interference.

Exploration of Potential Enzyme Targets and Inhibition

Enzyme inhibition is a key mechanism by which many bioactive compounds function. Inhibitors can bind to specific enzymes, altering their activity and disrupting biological processes. gardp.orgthermofisher.com Research into fungal metabolites has identified compounds that act as enzyme inhibitors, such as heptelidic acid, which inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH). researchgate.net While specific enzyme targets for this compound are still under investigation, its observed biological activities, particularly its insecticidal properties, suggest potential interactions with enzymes critical for insect survival or development. nih.govresearchgate.net Identifying these targets is essential for fully understanding this compound's mechanism of action at a molecular level.

Ecological Roles and Specific Inter-organismal Effects

This compound's ecological significance is highlighted by its production by fungi and its observed effects on other organisms, particularly arthropods and plants.

Arthropod Bioactivity: Insecticidal Efficacy

Table 1: Insecticidal Activity of this compound Against Plutella xylostella Larvae

| Compound | Activity Type | Effect | Concentration/Dose | Citation |

| This compound | Contact Toxicity | Significant insecticidal activity | LD₅₀ 4.4 µ g/individual | researchgate.netnih.gov |

| This compound | Antifeedant | Reduced feeding (50% refusal) | 9 µg/cm² | researchgate.netnih.gov |

| This compound | Oviposition Deterrent | Reduces fecundity | Not specified in snippets | medchemexpress.comnih.govresearchgate.net |

| This compound Acetate | Contact Toxicity | Significant insecticidal activity | LD₅₀ 6.5 µ g/individual | researchgate.netnih.gov |

| This compound Acetate | Antifeedant | Reduced feeding (50% refusal) | 4.7 µg/cm² | researchgate.netnih.gov |

Interaction with Plant Systems in Biocontrol Contexts

This compound's origin from endophytic fungi, such as Diaporthe miriciae residing within plants, suggests potential interactions within plant systems. researchgate.netmedchemexpress.comnih.govresearchgate.net Endophytic fungi can play roles in plant health and defense, sometimes by producing bioactive compounds. redalyc.org While some fungal metabolites can be phytotoxic, others contribute to the plant's defense against pathogens or herbivores. researchgate.netoup.com this compound, being a metabolite of an endophyte, could potentially be involved in the complex interactions between the fungus and the host plant, possibly contributing to the plant's defense mechanisms against insects like P. xylostella. nih.govresearchgate.net The use of fungal metabolites in biocontrol strategies is an active area of research, focusing on their potential as environmentally friendly alternatives for pest and disease management. nih.govredalyc.orgfrontiersin.orgagriculturejournals.czdntb.gov.uamdpi.comnih.govnau.edu

Table 2: Potential Roles of Fungal Metabolites in Plant Biocontrol

| Metabolite Type | Source Organisms | Potential Role in Biocontrol | Mechanism Examples | Citation Examples |

| Insecticidal Metabolites | Entomopathogenic and Endophytic Fungi | Management of arthropod pests | Contact toxicity, antifeedant effects, reduced fecundity | researchgate.netmedchemexpress.comnih.govresearchgate.net |

| Phytotoxins | Plant Pathogenic Fungi | Potential as bioherbicides (at controlled levels) | Interference with plant metabolism, inducing necrosis | researchgate.netoup.comnau.eduresearchgate.net |

| Various Bioactive Compounds | Endophytic Fungi | Enhancing plant defense and health | Production of compounds with antimicrobial or anti-insect activity, modulating plant immunity | redalyc.orgfrontiersin.orgmdpi.comnih.gov |

Sophisticated Analytical Techniques in Phyllostin Research

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the molecular characterization of novel compounds such as Phyllostin. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which is crucial for determining the precise elemental composition of a molecule.

In the analysis of this compound, HRMS would be employed to obtain a high-resolution mass spectrum of the purified compound. From this spectrum, the exact mass of the molecular ion is determined. This experimental mass is then used with sophisticated software to generate a list of possible molecular formulas that fit the observed mass within a narrow error margin. By considering the isotopic pattern of the molecular ion peak cluster, the number of possible formulas can be further refined, often leading to an unambiguous assignment of the elemental composition. This step is fundamental in the early stages of characterization, providing the molecular formula that serves as the basis for subsequent structural elucidation efforts. mdpi.com For instance, the characterization of this compound involved mass spectrometry to establish it as a new pentasubstituted hexahydrobenzodioxine carboxylic acid methyl ester. nih.gov

Table 1: Example of High-Resolution Mass Spectrometry Data for this compound Characterization Note: The following data is illustrative of typical HRMS results for a compound of this nature.

| Parameter | Description | Example Value |

|---|---|---|

| Ionization Mode | Method used to generate ions (e.g., Electrospray Ionization). | ESI+ |

| Adduct Ion | The observed ion in the mass spectrum (e.g., protonated molecule). | [M+H]⁺ |

| Observed m/z | The experimental mass-to-charge ratio from the HRMS instrument. | 315.1441 |

| Proposed Molecular Formula | The elemental composition determined from the exact mass. | C₁₅H₂₂O₇ |

| Calculated m/z for [C₁₅H₂₂O₇+H]⁺ | The theoretical exact mass for the proposed formula. | 315.1438 |

| Mass Error (ppm) | The difference between the observed and calculated mass, indicating accuracy. | 0.95 ppm |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the detailed three-dimensional structure of organic molecules like this compound. nih.govsemanticscholar.orgomicsonline.org It provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. The structural characterization of this compound was achieved primarily through spectroscopic techniques, with NMR playing a pivotal role. nih.gov

1D NMR Experiments:

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule, providing information about their electronic environment (chemical shift), the number of neighboring protons (multiplicity or splitting), and the relative number of protons of a particular type (integration).

¹³C NMR (Carbon NMR): This experiment detects the carbon atoms in the molecule, revealing the number of distinct carbon environments and their functional group type (e.g., carbonyl, alkene, alkane).

2D NMR Experiments: When the structure is complex, 1D NMR spectra can become crowded and difficult to interpret. 2D NMR experiments resolve these ambiguities by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded, which is essential for determining the molecule's relative stereochemistry.

Through the systematic analysis of these 1D and 2D NMR datasets, researchers can piece together the complete chemical structure of this compound, confirming its unique pentasubstituted hexahydrobenzodioxine core. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Data for Key Structural Moieties of this compound Note: This table presents hypothetical chemical shift values consistent with the reported structure of this compound for educational purposes.

| Structural Moiety | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Methyl Ester (-OCH₃) | ~3.7 | ~52 | Correlation to ester carbonyl carbon (~170 ppm) |

| Ring Methylene (-CH₂-) | 1.5 - 2.5 | 20 - 40 | Correlations to adjacent ring carbons |

| Ring Methine (-CH-) | 3.0 - 4.5 | 60 - 80 | Correlations across the ring structure |

| Ester Carbonyl (-COO-) | N/A | ~170 | N/A |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Isolation and Purity Assessment

Chromatography is an indispensable set of techniques for the separation and purification of individual compounds from complex mixtures, such as the culture broth of Phyllosticta cirsii. nih.govjackwestin.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the isolation of non-volatile, thermally sensitive natural products like this compound. libretexts.orgchromtech.com

Isolation: The process begins with a crude organic extract from the fungal culture. This extract contains this compound along with numerous other metabolites. A multi-step chromatographic strategy is typically employed. This may start with column chromatography using a stationary phase like silica gel to perform an initial fractionation of the extract based on polarity. Fractions identified as containing the target compound are then subjected to further purification using HPLC. Reversed-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile gradient), is commonly used to achieve high-resolution separation, yielding this compound in a highly purified form. chromtech.com

Purity Assessment: Once isolated, the purity of the this compound sample is critical for accurate spectroscopic analysis and biological testing. HPLC is also the primary tool for this assessment. A purified sample is injected into an HPLC system equipped with a detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A pure sample should ideally result in a single, sharp, and symmetrical peak in the chromatogram. The presence of multiple peaks would indicate impurities. The DAD can also provide a UV-Vis spectrum of the peak, which serves as a characteristic fingerprint for the compound.

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds and would be less suitable for a complex molecule like this compound unless it is chemically modified (derivatized) to increase its volatility. mdpi.com

Table 3: Typical HPLC Protocol for this compound Purification and Purity Analysis

| Parameter | Condition for Purification | Condition for Purity Assessment |

|---|---|---|

| Column Type | Preparative Reversed-Phase C18 | Analytical Reversed-Phase C18 |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 5-20 mL/min | 0.5-1.5 mL/min |

| Detection | UV Detector (e.g., 254 nm) | Diode Array Detector (DAD) or LC-MS |

| Objective | Isolate milligram to gram quantities | Verify >95% purity of the isolated compound |

Integrated Analytical Platforms for Metabolomic Profiling

While the techniques above focus on the detailed analysis of purified this compound, understanding its biological context requires a broader approach. Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. mdpi.commonash.edu Integrated analytical platforms, which often couple a high-resolution separation technique with a high-sensitivity detection system (e.g., LC-HRMS), are essential for metabolomic profiling of the fungus Phyllosticta cirsii. nih.govmdpi.com

By analyzing the entire metabolic "fingerprint" of the fungus under different growth conditions, researchers can gain insights into the biosynthetic pathway leading to this compound. This approach allows for the simultaneous detection of hundreds to thousands of metabolites in a single analysis. researchgate.net An integrated platform like LC-HRMS provides retention time, accurate mass, and fragmentation data for each detected compound, which can be compared against databases to tentatively identify known compounds or highlight unknown ones for further investigation.

This metabolomic approach can help:

Identify potential precursors and intermediates in the this compound biosynthetic pathway.

Discover other related or novel natural products produced by the fungus.

Understand how environmental or genetic changes affect the production of this compound.

The integration of data from multiple platforms (e.g., LC-MS and NMR) provides a more comprehensive view of the fungal metabolome, leveraging the strengths of each technique to maximize the coverage and confident identification of metabolites. nih.govnih.gov

Table 4: Components of an Integrated LC-HRMS Platform for Fungal Metabolomics

| Component | Function | Example Technology |

|---|---|---|

| Separation | Separates complex mixture of metabolites based on physicochemical properties. | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Ionization | Generates ions from the separated metabolites for MS analysis. | Heated Electrospray Ionization (HESI) |

| Mass Analysis | Measures the mass-to-charge ratio of ions with high accuracy and resolution. | Orbitrap or Time-of-Flight (TOF) Mass Analyzer |

| Data Processing | Processes raw data for feature detection, alignment, and statistical analysis. | Specialized metabolomics software (e.g., XCMS, Compound Discoverer) |

Structure Activity Relationship Sar Investigations and Rational Molecular Design

Correlation of Structural Motifs with Biological Activity

Further SAR studies involving Phyllostin and its derivatives are being conducted to gain a more detailed understanding of how modifications to its functional groups and core structure impact its biological activities, including potential stimulatory effects on Orobanche species. These investigations involve the preparation of suitable derivatives by modifying the functionalities of this compound.

Table 8.1: Comparative Phytotoxicity of Phyllostoxin (B1262741) and this compound on Cirsium arvense.

Computational Approaches in SAR Studies

Computational chemistry plays an increasingly important role in the structural characterization and the prediction of biological activities of natural products, complementing experimental SAR studies. While specific detailed computational SAR or QSAR studies solely focused on predicting the activity of this compound derivatives were not extensively detailed in the provided information, computational methods have been successfully applied in related studies involving this compound and other natural products.

Computational analysis, particularly of chiroptical spectra such as Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), has been instrumental in assigning the absolute configuration of this compound nih.govnih.govnih.govnih.gov. This precise structural information is a fundamental prerequisite for any meaningful SAR investigation, as biological activity is often highly dependent on stereochemistry nih.gov. The computational prediction of ORD, ECD, and VCD spectra, followed by comparison with experimental data, allowed for the assignment of the (3S,4aR,8S,8aR) absolute configuration to naturally occurring (-)-Phyllostin nih.govnih.govnih.gov. This highlights the power of computational methods in providing crucial structural details that underpin SAR studies, especially for complex and flexible molecules where traditional methods like X-ray crystallography might be challenging nih.govnih.govnih.gov.

Molecular docking simulations are another computational technique widely used in SAR studies to predict the binding affinity and interaction modes of small molecules with target proteins or enzymes. Although direct molecular docking studies of this compound with a specific biological target were not found in the provided snippets, related research on other natural products from fungi or plants demonstrates the applicability of this method in understanding molecular interactions relevant to biological activity. For instance, molecular docking has been used to explore the binding of phytochemicals to viral enzymes or protein tyrosine phosphatases, providing insights into potential inhibitory effects. Such approaches could be valuable in future this compound research to hypothesize potential biological targets and understand the molecular basis of its observed activities or lack thereof.

Quantitative Structure-Activity Relationship (QSAR) methods aim to build mathematical models that correlate structural descriptors of compounds with their biological activities, enabling the prediction of activity for new or untested analogs. QSAR models can be ligand-based, relying on the properties of the molecules themselves, or structure-based, incorporating information about the biological target. While a specific QSAR model for this compound activity was not identified, QSAR approaches are broadly applied in computational phytochemistry and drug discovery to screen chemicals and predict various properties, including biological activities. The development of QSAR models for this compound derivatives would require a dataset of structurally diverse analogs with experimentally determined biological activities. Such models could then be used to virtually screen libraries of potential this compound analogs and prioritize candidates for synthesis and biological testing, thereby accelerating the SAR exploration process. Software platforms are available that facilitate the generation of molecular descriptors and the development of QSAR models.

Design Principles for this compound Derivatives and Probes

The design of this compound derivatives is primarily driven by the objectives of SAR studies: to understand which parts of the molecule are essential for activity and how structural modifications influence the biological outcome. Based on the reported difference in activity between this compound and Phyllostoxin, modifications aimed at introducing or altering functional groups present in Phyllostoxin could be explored to investigate their impact on phytotoxicity readthedocs.iowikipedia.org.

Furthermore, derivatives are being prepared by modifying the existing functionalities of this compound to probe its interaction with biological systems. This can involve chemical synthesis to introduce different substituents, alter stereochemistry at specific centers, or modify the core hexahydrobenzodioxine scaffold. The goal is to create a series of analogs with systematic structural variations that can be tested for biological activity, allowing researchers to correlate specific structural changes with observed effects.

Prospective Research Avenues for Phyllostin

Integration of Multi-Omics Data for Comprehensive Understanding

Integrating multi-omics data can provide a more comprehensive understanding of biological systems and is becoming increasingly important in research. nih.govfrontlinegenomics.com Multi-omics approaches, which can include genomics, transcriptomics, proteomics, and metabolomics, allow researchers to systematically reveal molecular maps in different states. nih.gov By integrating these diverse datasets, scientists can identify novel associations between biomolecules and phenotypes, pinpoint relevant signaling pathways, and establish detailed biomarkers. nih.gov

While multi-omics analysis offers a powerful approach, integrating the data can be complex. nih.gov Various approaches exist for integrating omics data at multiple levels, and the choice of method often depends on the experimental design. nih.gov Understanding the characteristics of each omics dataset is crucial before integration. nih.gov Network construction is a common method for analyzing single omics data, and appropriate methods for examining network interactions between multi-omics datasets are still under development. nih.gov Public databases and frameworks can serve as resources for multi-omics network construction. nih.gov Applying multi-omics to the study of Phyllostin-producing organisms could provide deeper insights into the biosynthesis of this compound, the regulatory networks involved, and how its production is influenced by environmental factors.

Advanced Chemical Biology Tools for Target Identification

Identifying the molecular targets of small molecules like this compound is a crucial step in understanding their biological activities. nih.govresearchgate.net Chemical biology employs small molecules as tools to study and manipulate biological systems. frontiersin.org Target identification can be approached through direct biochemical methods, genetic interactions, or computational inference. nih.govresearchgate.net Often, a combination of approaches is necessary to fully characterize both on-target and off-target effects and to elucidate the mechanisms of action of small molecules. nih.govresearchgate.net

Strategies for target identification in chemical biology include affinity-based technologies, where a modified small molecule with a tag is used to isolate target proteins from complex mixtures. frontiersin.org Forward genetic screens for compound resistance are another commonly used method, although they may select against essential gene products. frontiersin.org Yeast three-hybrid (Y3H) systems offer advantages for screening small molecule-protein interactions in vivo, allowing for the identification of target proteins or even interacting protein domains. frontiersin.org Other tools for target identification and validation include antisense technologies, chemical genomics and proteomics, NMR-based screening, and activity-based protein profiling. nih.gov Computational approaches, such as molecular docking, can also be used to predict potential targets and binding interactions. researchgate.netdokumen.pub Applying these advanced chemical biology tools to this compound research can help pinpoint the specific proteins or other biomolecules with which this compound interacts, providing a clearer picture of its cellular effects.

Bioprocess Optimization for Sustainable Production

Optimizing bioprocesses is essential for the efficient and cost-effective production of biochemicals like this compound, which is produced by microorganisms. scitechnol.comnih.gov Strategies for bioprocess optimization include improving process conditions and parameters to maximize productivity, yield, and product quality. scitechnol.com Key techniques involve optimizing culture media to provide suitable nutrient and growth conditions for the producing organism, as well as optimizing process parameters such as temperature, pH, dissolved oxygen, and agitation. scitechnol.com Strain improvement through metabolic engineering or other techniques can also enhance production. scitechnol.comnih.govfrontiersin.org

Scaling up bioprocesses from laboratory to industrial scales requires careful consideration of process transfer, equipment selection, and process economics. scitechnol.com Process monitoring, control, and advanced analytical techniques are important for ensuring consistency and quality during production. scitechnol.com Innovative strategies combining physiological control and strain engineering can also be employed to improve production efficiency. frontiersin.org Applying these bioprocess optimization strategies to the cultivation of this compound-producing fungi could lead to more sustainable and economically viable methods for obtaining larger quantities of the compound for further research and potential applications.

Uncovering Latent Ecological and Biological Functions

This compound is a secondary metabolite produced by fungi, and secondary metabolites often play significant roles in the ecological interactions and biological functions of the producing organisms. researchgate.netrsc.org Phyllosticta species, which produce this compound, can exist as pathogens causing plant diseases or as endophytes living within plant tissues without causing apparent harm. redalyc.org Endophytic fungi, in particular, are considered a source of novel natural compounds with various potential applications and may contribute to plant health by providing resistance to environmental stresses. redalyc.org

Research has shown that this compound exhibits insecticidal activity against certain insect larvae. medwinpublishers.com This suggests a potential ecological role for this compound in the defense of the producing organism or its host plant against herbivory. The diverse chemical structures of fungal phytotoxins, including this compound, contribute to their varied ecological and environmental roles and mechanisms of action. researchgate.net Further research is needed to fully uncover the latent ecological functions of this compound, such as its role in microbial interactions, plant-microbe symbioses, or defense mechanisms. Investigating the biological functions of this compound beyond its known activities could reveal new potential applications in areas such as biocontrol or agriculture.

Q & A

Q. What experimental approaches are essential for confirming the absolute configuration of Phyllostin?

this compound’s bicyclic structure requires a combination of chiroptical methods, such as optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), to resolve its stereochemistry. Conformational analysis via molecular mechanics (MM) and density functional theory (DFT) optimizations is critical to validate stable conformers and assign configurations .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Detailed experimental protocols must include:

- Purity validation : NMR and mass spectrometry for new compounds.

- Reagent specifications : Vendor, grade, and batch numbers (e.g., solvents, catalysts).

- Stereochemical control : Step-by-step monitoring of ring closure and esterification reactions. Reproducibility guidelines from journals like the Beilstein Journal of Organic Chemistry recommend limiting main-text synthesis details to five compounds, with extended protocols in supplementary materials .

Q. What analytical techniques are critical for characterizing this compound’s bioactivity as a phytotoxin?

- In vitro assays : Herbicidal activity tests on target weeds (e.g., Cirsium arvense).

- Metabolite profiling : HPLC-MS to track secondary metabolites.

- Dose-response studies : EC50/LC50 calculations with statistical validation (e.g., ANOVA). Studies must cite prior work on this compound’s phytotoxic mechanisms to contextualize findings .

Advanced Research Questions

Q. How can conflicting data on this compound’s conformational stability be resolved?

Discrepancies in MM/DFT-predicted conformers vs. experimental data (e.g., VCD spectra) may arise from solvent effects or incomplete sampling. Strategies include:

- Solvent-phase DFT : Simulating solvent interactions explicitly.

- Ensemble averaging : Weighting conformers based on Boltzmann populations. Cross-validation with X-ray crystallography or NOE NMR data is advised .

Q. What methodological frameworks are suitable for studying this compound’s ecological interactions?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) can structure research on this compound’s role in plant-pathogen dynamics:

- Population : Target weed species (e.g., Cirsium arvense).

- Intervention : this compound application methods (foliar vs. soil).

- Comparison : Commercial herbicides or other fungal metabolites.

- Outcome : Biomass reduction or chlorophyll degradation metrics.

- Time : Acute (48h) vs. chronic (14d) exposure studies .

Q. How do computational models enhance the design of this compound derivatives with improved herbicidal activity?

- QSAR modeling : Correlating substituent effects (e.g., ester groups) with bioactivity.

- Docking studies : Predicting interactions with plant enzyme targets (e.g., ACCase).

- ADMET profiling : Simulating environmental persistence and non-target toxicity. Open-access tools like AutoDock Vina and SwissADME are recommended for reproducibility .

Q. What statistical methods address variability in this compound’s phytotoxicity assays?

- Multivariate analysis : PCA to identify confounding factors (e.g., pH, temperature).

- Dose-response modeling : Nonlinear regression with bootstrapped confidence intervals.

- Meta-analysis : Aggregating data from independent studies to resolve contradictory results. Journals like Reviews in Analytical Chemistry emphasize transparent reporting of statistical parameters .

Methodological Guidelines for Data Reporting

- Supporting Information : Upload raw spectral data (NMR, MS), DFT input files, and bioassay datasets to repositories like Zenodo or Figshare, with hyperlinks in the main text .

- Ethical Compliance : Disclose conflicts of interest (e.g., herbicide industry partnerships) and adhere to biocontrol regulations .

- Literature Synthesis : Use tools like FRAME or COSMIN to align research questions with gaps in fungal metabolite studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.